molecular formula C12H11N3O4 B2468273 N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide CAS No. 122110-09-2

N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B2468273
CAS RN: 122110-09-2
M. Wt: 261.237
InChI Key: IQEKCKQBCMCLQF-UHFFFAOYSA-N
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Description

“N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide” is also known as 5-Nitro-DMT, a substituted tryptamine derivative . It has the chemical formula C12H15N3O2 and a molar mass of 233.271 g·mol −1 .


Molecular Structure Analysis

The molecular structure of “N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide” is complex with multiple functional groups. The molecule includes a nitro group (N+[O-]) attached to an indole ring, which is further connected to a dimethylamino group (N©C) .

properties

IUPAC Name

N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O4/c1-14(2)12(17)11(16)9-6-13-10-4-3-7(15(18)19)5-8(9)10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEKCKQBCMCLQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)C1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-nitroindole (5.00 g, 30.8 mmol) and phtalimide (2.00 g, 40% by weight) in anhydrous ether (125 mL) was added oxalyl chloride (8.09 mL, 95.6 mmol). The resulting mixture was stirred at room temperature for 24 h. The solids were filtered off, rinsed with several portions of ether and air-dried for 15 min. This intermediate was suspended in 100 mL anhydrous ether and cooled to 0° C. To this mixture was 2M dimethylamine in THF (154 mL, 0.308 mol) added in small increments. After the addition was complete the reaction was stirred for an additional 1 h at room temperature. The volatiles were evaporated and the crude re-crystallized in refluxing MeOH afforded N,N-dimethyl-2-(5-nitro-1H-indol-3-yl)-2-oxoacetamide (5.2 g, 20.02 mmol, 65%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
8.09 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
154 mL
Type
reactant
Reaction Step Four

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